

3-bromo-1H-pyrazole chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-bromo-1H-pyrazole**

Cat. No.: **B147848**

[Get Quote](#)

An In-Depth Technical Guide to **3-bromo-1H-pyrazole**: Structure, Properties, and Synthetic Utility

Introduction

3-bromo-1H-pyrazole is a halogenated heterocyclic compound that has emerged as a cornerstone building block in modern organic synthesis. Its strategic importance lies in the versatile reactivity of its pyrazole core and the carbon-bromine bond, which serves as a handle for a wide array of chemical transformations. This guide provides a comprehensive overview of its chemical properties, structural nuances, synthesis, and reactivity, with a focus on its application in the development of pharmaceuticals and agrochemicals. For researchers and drug development professionals, understanding the intricacies of this molecule is key to unlocking its full potential in creating novel, high-value compounds.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Physicochemical and Structural Properties

3-bromo-1H-pyrazole is typically a white to yellow crystalline solid at room temperature.[\[1\]](#) Its fundamental properties are crucial for its handling, reaction setup, and purification.

Core Properties

A summary of the key physicochemical data for **3-bromo-1H-pyrazole** is presented below.

Property	Value	Source(s)
Molecular Formula	$C_3H_3BrN_2$	[4] [5]
Molecular Weight	146.97 g/mol	[4] [5]
Appearance	White to yellow powder or crystal	[1]
Melting Point	60-65 °C	[1] [4]
Boiling Point	264.1 °C at 760 mmHg; 70-72 °C at 0.1 Torr	[1] [4]
Density	$1.9 \pm 0.1 \text{ g/cm}^3$	[1] [6]
CAS Number	14521-80-3	[4] [5]
LogP	1.17 - 1.2	[6] [7]
Topological Polar Surface Area (TPSA)	28.7 Å ²	[5] [7]

Structural Elucidation and Tautomerism

The structure of **3-bromo-1H-pyrazole** is characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms and a bromine substituent at the C3 position. A critical feature of N-unsubstituted, asymmetrically substituted pyrazoles is prototropic tautomerism. **3-bromo-1H-pyrazole** exists in a dynamic equilibrium with its tautomer, 5-bromo-1H-pyrazole.[\[8\]](#)

The equilibrium position is influenced by factors such as the solvent, temperature, and the physical state (solid vs. solution). However, experimental and computational studies on related 4-bromopyrazoles have shown that for 3(5)-bromo isomers, the 3-bromo tautomer is predominantly favored in both the solid state and in solution.[\[9\]](#) This preference is crucial for predicting regioselectivity in subsequent reactions.

Caption: Prototropic tautomerism of **3-bromo-1H-pyrazole**.

Spectroscopic Profile

The structural features of **3-bromo-1H-pyrazole** can be confirmed using standard spectroscopic techniques.

- ^1H NMR: The proton NMR spectrum is relatively simple. In CDCl_3 , characteristic signals appear as doublets for the two aromatic protons on the pyrazole ring. A reported spectrum shows peaks at δ 6.37 (1H, d, $J=2.4$ Hz) and δ 7.57 (1H, d, $J=2.4$ Hz).[4][10] The broad signal corresponding to the N-H proton is also observable, though its chemical shift can vary with concentration and solvent.
- ^{13}C NMR: The spectrum will show three distinct signals for the carbon atoms of the pyrazole ring. The carbon bearing the bromine atom (C3) will be significantly shifted, while the other two carbons (C4 and C5) will appear in the aromatic region.
- IR Spectroscopy: Key vibrational bands include a broad N-H stretching absorption (typically $\sim 3100\text{-}3200\text{ cm}^{-1}$), C-H stretching for the aromatic protons ($\sim 3000\text{-}3100\text{ cm}^{-1}$), and C=N and C=C ring stretching vibrations in the $1400\text{-}1600\text{ cm}^{-1}$ region.
- Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion $[\text{M}]^+$ and $[\text{M}+2]^+$ peaks with nearly equal intensity, which is the hallmark of a compound containing one bromine atom.

Synthesis Methodologies

The synthesis of **3-bromo-1H-pyrazole** can be achieved through several routes. The choice of method often depends on the desired scale, purity requirements, and available starting materials. Two common, field-proven protocols are detailed below.

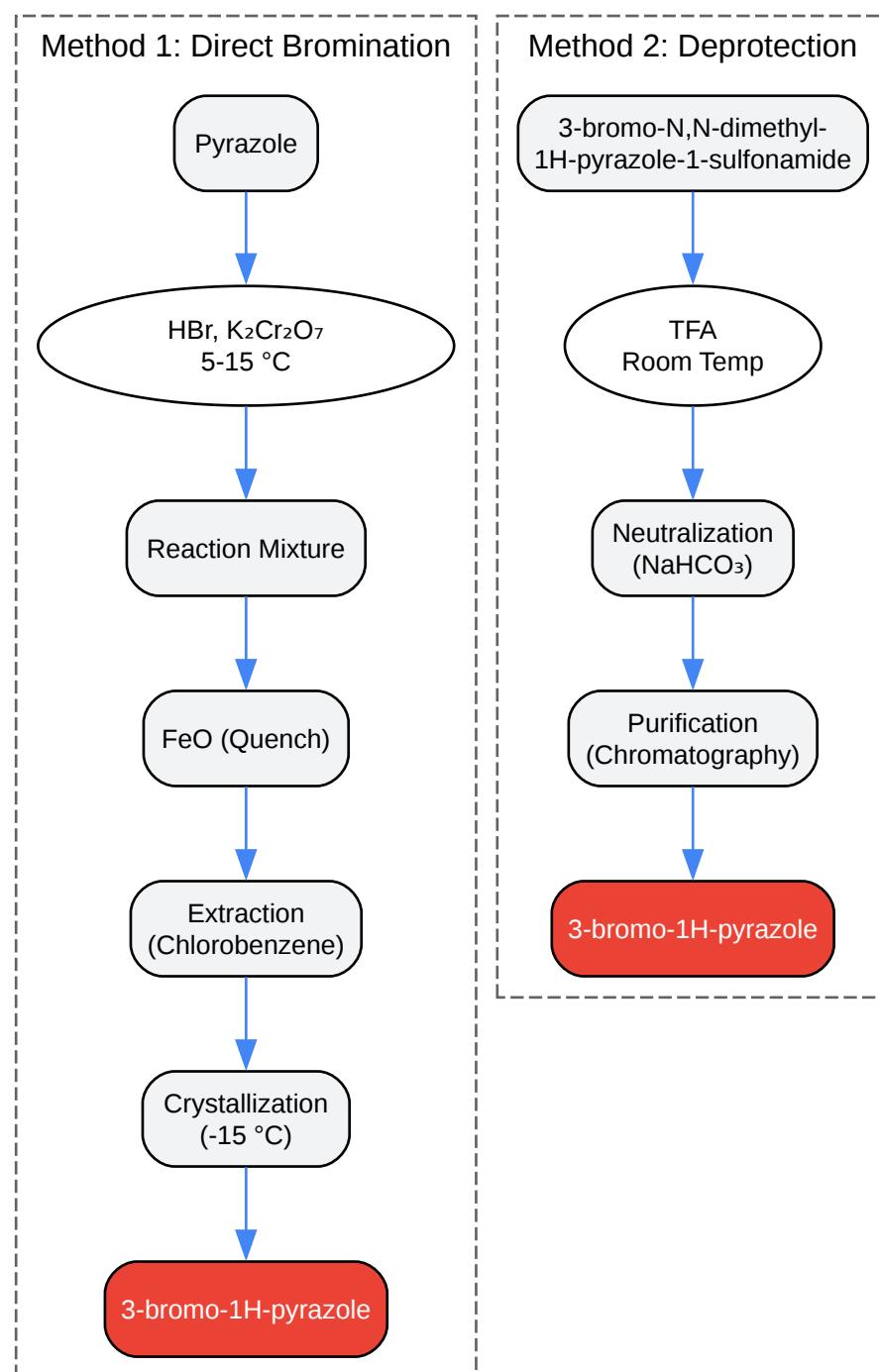
Method 1: Direct Electrophilic Bromination of Pyrazole

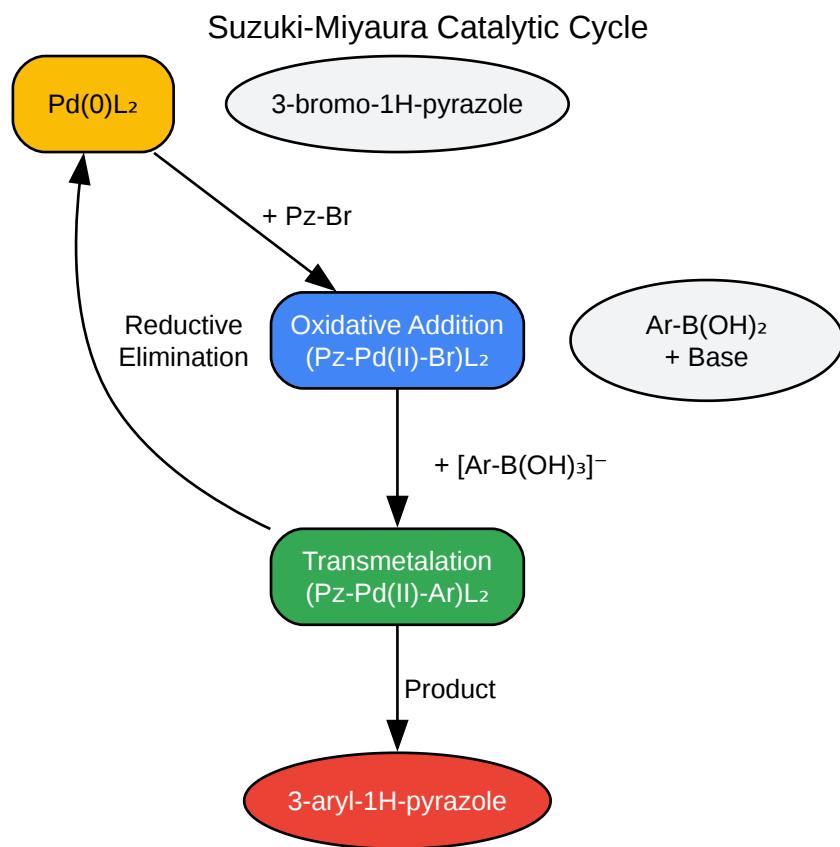
This method relies on the direct bromination of the parent pyrazole ring. Pyrazole is an electron-rich heterocycle, but direct halogenation can lead to mixtures of products or over-halogenation.[1] The described method uses a controlled oxidation of bromide ions to generate the electrophilic bromine species *in situ*.

- Dissolve pyrazole (1.0 eq) in 50% hydrobromic acid. The acid serves as both the solvent and the source of bromide.

- Cool the mixture to a temperature between 5-15 °C with constant stirring. Maintaining this temperature is critical to control the reaction rate and minimize side products.
- Slowly add a 25% aqueous solution of potassium dichromate ($K_2Cr_2O_7$) dropwise. Potassium dichromate is a strong oxidizing agent that oxidizes HBr to Br_2 , which then acts as the brominating agent.
- Maintain the reaction at 5-15 °C and monitor its progress using HPLC until the desired conversion is achieved (e.g., >90% product).[1][11]
- To quench the reaction and consume any excess oxidant, add a reducing agent like ferrous oxide (FeO).[1][11]
- Extract the product from the aqueous mixture using an organic solvent such as chlorobenzene.
- Cool the organic phase to -15 °C to -5 °C to precipitate the **3-bromo-1H-pyrazole** product, which can then be isolated by filtration.[1][11]

Causality: The use of a strong oxidizing agent in a highly acidic bromide solution allows for the controlled generation of the electrophile. The low temperature and careful monitoring prevent the formation of di- or tri-brominated pyrazoles, ensuring high selectivity for the mono-brominated product.[1]


Method 2: Deprotection of N-Sulfonyl-3-bromopyrazole


This strategy involves using a protecting group on the pyrazole nitrogen to facilitate a clean bromination, followed by deprotection. The dimethylaminosulfonyl group is a robust choice for this purpose.

- Start with 3-bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide. This precursor is typically synthesized by brominating N,N-dimethyl-1H-pyrazole-1-sulfonamide.
- Treat the sulfonamide precursor (1.0 eq) with trifluoroacetic acid (TFA).[4][10] TFA is a strong acid that effectively cleaves the N-S bond.
- Stir the reaction at room temperature for approximately 2 hours.[4][11]

- Upon completion, dilute the reaction mixture with ethyl acetate.
- Neutralize the excess TFA by washing with a saturated aqueous solution of sodium bicarbonate.
- Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the resulting crude product by silica gel column chromatography to yield pure **3-bromo-1H-pyrazole**.^{[4][10]}

Causality: This two-step approach offers excellent regiocontrol. The bulky sulfonamide group directs bromination and prevents side reactions. The subsequent deprotection is often clean and high-yielding, making this a reliable, albeit longer, route for obtaining high-purity material.

[Click to download full resolution via product page](#)

Caption: Generalized mechanism for the Suzuki-Miyaura cross-coupling.

Other Key Reactions

Beyond Suzuki coupling, **3-bromo-1H-pyrazole** is a substrate for other important transformations:

- Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.
- Sonogashira Coupling: Formation of C-C bonds with terminal alkynes. [12]* N-Arylation/N-Alkylation: The acidic N-H proton can be deprotonated with a base, allowing for the introduction of substituents at the N1 position.

Applications in Research and Development

The pyrazole scaffold is a privileged structure in medicinal chemistry and agrochemistry due to its favorable physicochemical properties and ability to form key hydrogen bonds with biological

targets. [2][3][13] **3-bromo-1H-pyrazole** is a gateway to a vast chemical space of substituted pyrazoles.

Application Area	Example(s)	Significance
Agrochemicals	Rynaxypyr® (Chlorantraniliprole)	A potent insecticide that acts as a selective ryanodine receptor activator. 3-bromo-1H-pyrazole is a crucial intermediate in its synthesis. [4][6][10]
Medicinal Chemistry	Anti-inflammatory Agents (e.g., Celecoxib analogs)	The pyrazole core is central to COX-2 inhibitors. 3-bromo-1H-pyrazole allows for the synthesis of novel analogs to explore structure-activity relationships. [13][14]
Anticancer & Antitumor Agents	Many substituted pyrazoles have demonstrated potent antitumor activity. This building block is used to create libraries of compounds for screening. [2][3]	
Antimicrobial Agents	Derivatives have shown broad-spectrum activity against various bacterial and fungal strains. [13][14]	
Material Science	Organic Electronics (OLEDs, OPVs)	The pyrazole ring can be incorporated into polymers and small molecules to tune their electronic and optical properties for use in advanced materials. [15]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling **3-bromo-1H-pyrazole**.

- GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [\[6\]*](#) Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves. [\[16\]*](#) Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. [\[16\]*](#) Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

3-bromo-1H-pyrazole is more than just a chemical intermediate; it is an enabling tool for innovation in science. Its well-defined structure, predictable reactivity in cross-coupling reactions, and accessible synthesis routes make it an invaluable asset for chemists in academia and industry. From developing life-saving medicines and sustainable crop protection solutions to designing next-generation materials, the applications of this versatile pyrazole derivative continue to expand, cementing its role as a critical component in the synthetic chemist's toolbox.

References

- Guidechem. (n.d.). What is the synthesis method of **3-BROMO-1H-PYRAZOLE**? - FAQ.
- ChemicalBook. (n.d.). **3-BROMO-1H-PYRAZOLE** CAS#: 14521-80-3.
- National Center for Biotechnology Information. (n.d.). **3-bromo-1H-pyrazole**. PubChem Compound Database.
- ChemicalBook. (n.d.). **3-BROMO-1H-PYRAZOLE** synthesis.
- ChemicalBook. (n.d.). **3-BROMO-1H-PYRAZOLE** - Safety Data Sheet.
- Fox, R. J., Schmidt, M. A., & Eastgate, M. D. (2018). Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. *The Journal of Organic Chemistry*.
- ChemicalBook. (n.d.). **3-BROMO-1H-PYRAZOLE** | 14521-80-3.
- WIPO Patentscope. (n.d.). SYNTHESIS OF 3-BROMO-1-(3-CHLORO-2-PYRIDINYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID.
- Organic Chemistry Portal. (n.d.). Synthesis of 3H-pyrazoles.
- ECHEMI. (n.d.). 14521-80-3, **3-BROMO-1H-PYRAZOLE** Formula.
- ChemScene. (n.d.). 14521-80-3 | **3-Bromo-1H-pyrazole**.

- National Center for Biotechnology Information. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
- ChemicalBook. (n.d.). **3-bromo-1h-pyrazole**.
- Sigma-Aldrich. (n.d.). 3-Bromopyrazole 97 14521-80-3.
- Amerigo Scientific. (n.d.). 3-Bromo-1H pyrazole.
- National Center for Biotechnology Information. (n.d.). 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. PubChem Compound Database.
- Sigma-Aldrich. (n.d.). 3-Bromopyrazole 97 14521-80-3.
- MOLBASE. (n.d.). 3-bromo-1-phenylpyrazole price & availability.
- National Center for Biotechnology Information. (n.d.). 3-Bromo-1-methyl-1H-pyrazole. PubChem Compound Database.
- ACS Publications. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. *The Journal of Organic Chemistry*.
- International Journal of Pharmaceutical Sciences Review and Research. (2020).
- (n.d.).
- ResearchGate. (n.d.). FIG. 5. Structures and tautomerism of substituted pyrazoles studied in....
- ElectronicsAndBooks. (n.d.). Structure and tautomerism of 4-bromo substituted 1H-pyrazoles.
- ACS Publications. (n.d.). Pyrazoles. 19. Selective thermolysis reactions of bromo-1-nitro-1H-pyrazoles. Formation of 3-nitro-1H- vs. 4-nitro-1H-pyrazoles. *The Journal of Organic Chemistry*.
- Sigma-Aldrich. (n.d.). 3-Bromo-1-methyl-1H-pyrazole 96 151049-87-5.
- ResearchGate. (n.d.). Structure and tautomerism of 4-bromo substituted 1 H-pyrazoles.
- (2016). Recent applications of pyrazole and its substituted analogs.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- (n.d.). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study.
- Der Pharma Chemica. (n.d.). Synthesis of 1-(Methylsulfonylmethyl)
- ResearchGate. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.
- National Center for Biotechnology Information. (n.d.). Exercise in 1-aryl-3-CF₃-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC.
- MDPI. (n.d.).
- ACS Publications. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
- MDPI. (n.d.).

- YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3.
- (n.d.). 500011-86-9 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid 3-溴.
- Sigma-Aldrich. (n.d.). 3-Bromopyrazole 97 14521-80-3.
- Sunway Pharm Ltd. (n.d.). **3-bromo-1H-pyrazole** - CAS:14521-80-3.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Page loading... [wap.guidechem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. 3-BROMO-1H-PYRAZOLE CAS#: 14521-80-3 [m.chemicalbook.com]
- 5. 3-bromo-1H-pyrazole | C3H3BrN2 | CID 1201443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. chemscene.com [chemscene.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 3-BROMO-1H-PYRAZOLE | 14521-80-3 [chemicalbook.com]
- 11. 3-BROMO-1H-PYRAZOLE synthesis - chemicalbook [chemicalbook.com]
- 12. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. allresearchjournal.com [allresearchjournal.com]
- 15. nbinfo.com [nbinfo.com]
- 16. 3-BROMO-1H-PYRAZOLE - Safety Data Sheet [chemicalbook.com]

- To cite this document: BenchChem. [3-bromo-1H-pyrazole chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b147848#3-bromo-1h-pyrazole-chemical-properties-and-structure\]](https://www.benchchem.com/product/b147848#3-bromo-1h-pyrazole-chemical-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com